molecular formula C16H19F3N2O3S B11603064 3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B11603064
M. Wt: 376.4 g/mol
InChI Key: ZORCUXUIBSLCPX-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenylsulfonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclohexyl, phenylsulfonyl, and trifluoromethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides or cyclohexyl Grignard reagents.

    Introduction of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

    Introduction of the Trifluoromethyl Group: This can be accomplished through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a sulfide.

    Addition: The compound can participate in addition reactions, particularly at the pyrazole ring, with reagents such as halogens or hydrogen halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-cyclohexyl-1-(phenylsulfonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    3-cyclohexyl-1,1-dimethylurea: This compound has a similar cyclohexyl group but differs in its overall structure and functional groups.

    3-cyclohexyl-1,1-dibenzylurea: Another compound with a cyclohexyl group, but with different substituents and properties.

    3-cyclohexyl-1,1,1-trifluoropropan-2-ol: This compound shares the trifluoromethyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19F3N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-cyclohexyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C16H19F3N2O3S/c17-16(18,19)15(22)11-14(12-7-3-1-4-8-12)20-21(15)25(23,24)13-9-5-2-6-10-13/h2,5-6,9-10,12,22H,1,3-4,7-8,11H2

InChI Key

ZORCUXUIBSLCPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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